molecular formula C7H8ClNO B2633791 4-Chloro-2-methoxy-5-methylpyridine CAS No. 1227578-49-5

4-Chloro-2-methoxy-5-methylpyridine

Cat. No.: B2633791
CAS No.: 1227578-49-5
M. Wt: 157.6
InChI Key: QGPHODMQQURMEM-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-methylpyridine is an organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-5-methylpyridine typically involves the chlorination of 2-methoxy-5-methylpyridine. One common method is the reaction of 2-methoxy-5-methylpyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-5-methylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dechlorinated pyridines or reduced pyridine derivatives.

Scientific Research Applications

4-Chloro-2-methoxy-5-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methoxy-2-methylpyridine
  • 2-Chloro-5-methylpyridine
  • 2-Chloro-4-amino-5-methylpyridine

Uniqueness

4-Chloro-2-methoxy-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-chloro-2-methoxy-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPHODMQQURMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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